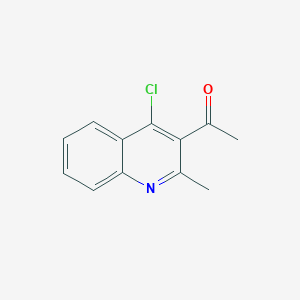

1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-methylquinolin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGFSEWPELITRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567801 | |

| Record name | 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138770-67-9 | |

| Record name | 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 1 4 Chloro 2 Methylquinolin 3 Yl Ethanone and Its Analogs

Functional Group Interconversions on the Quinoline (B57606) Ring and Acetyl Moiety

Oxidation Reactions of the Acetyl Group

The acetyl group at the 3-position of the quinoline ring is amenable to oxidation, providing a pathway to other valuable functional groups. A notable example is the oxidation of a related compound, 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, using selenium dioxide under Riley conditions. This reaction selectively oxidizes the acetyl group to an α-keto acid in high yield. This transformation highlights the potential to convert the acetyl moiety into a more complex functional handle for further derivatization.

Another relevant transformation, although not directly on the acetyl group, is the Vilsmeier-Haack reaction. When applied to 3-acetyl-4-hydroxy-N-methylquinolin-2-one, this reaction can lead to double formylation of the methyl group of the acetyl moiety, followed by in situ cyclization to yield pyrano[3,2-c]quinoline-3-carboxylaldehyde derivatives. This demonstrates a method to functionalize the methyl part of the acetyl group and construct a new fused ring system.

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Selenium dioxide (Riley conditions) | α-keto acid derivative | 94% |

| 3-acetyl-4-hydroxy-N-methylquinolin-2-one | Vilsmeier-Haack reagent | Pyrano[3,2-c]quinoline-3-carboxylaldehyde derivative | Not specified |

Deacetylation Reactions of 3-Acetylquinolines

The removal of the acetyl group from the 3-position of the quinoline ring can be a crucial step in synthetic pathways, allowing for the generation of the parent quinoline scaffold or for subsequent functionalization at that position. A straightforward method for the deacetylation of 3-acetyl-4-hydroxyquinolin-2(1H)-ones involves treatment with concentrated sulfuric acid. This acidic hydrolysis effectively cleaves the acetyl group, yielding the corresponding 4-hydroxy-N-substituted-quinolin-2(1H)-ones.

| Starting Material | Reagents and Conditions | Product |

| 3-acetyl-4-hydroxyquinolin-2(1H)-ones | Concentrated sulfuric acid | 4-hydroxy-N-substituted-quinolin-2(1H)-ones |

Alkylation and Arylation at Specific Positions

Beyond the reactions of the acetyl and chloro groups, the 2-methyl group of the quinoline ring serves as a handle for alkylation and arylation. The methyl group of 2-methylquinolines can be deprotonated with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by reaction with alkyl halides to introduce new alkyl chains. More modern "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often catalyzed by transition metals such as ruthenium or iridium, allow for the alkylation of the 2-methyl group using alcohols as alkylating agents, with water as the only byproduct. For instance, a dual catalyst system of RuHCl(CO)(PPh₃)₃ and InCl₃·4H₂O has been shown to effectively catalyze the alkylation of 2-methylquinolines with various alcohols.

Furthermore, direct arylation at the 2-methyl position has been achieved. For example, a rhodium(I)-catalyzed direct arylation of 2-methylpyridine and quinoline has been developed, providing a route to bis(hetero)aryl products. wiley.com Another approach involves a catalyst- and solvent-free [5+1] annulation of 2-methylquinolines with diynones to synthesize 2-arylated quinolines. nih.govresearchgate.net

| Reaction Type | Substrate | Reagents and Conditions | Product |

| Alkylation | 2-Methylquinoline | 1. n-BuLi or LDA; 2. Alkyl halide | 2-Alkylated quinoline |

| Alkylation | 2-Methylquinoline | Alcohol, RuHCl(CO)(PPh₃)₃/InCl₃·4H₂O | 2-Alkylated quinoline |

| Arylation | 2-Methylquinoline | Aryl bromide, [RhCl(CO)₂]₂ | 2-Arylated quinoline |

| Arylation | 2-Methylquinoline | Diynone, heat | 2-Arylated quinoline |

Coupling Reactions Involving the Chloroquinoline Moiety

The 4-chloro substituent on the quinoline ring is a key site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of a wide range of substituents.

Carbon-Carbon Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 4-position of the quinoline ring and various aryl or vinyl groups. 4-Chloroquinolines readily participate in Suzuki-Miyaura reactions with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This reaction is highly efficient for the synthesis of 4-arylquinolines.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position. The reaction of 4-chloroquinolines with terminal alkynes is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method has been successfully used in the synthesis of 2-alkynyl-4-arylquinolines through a sequential Sonogashira and Suzuki coupling strategy.

Heck Coupling: The Heck reaction provides a means to introduce vinyl groups at the 4-position of the quinoline ring. This palladium-catalyzed reaction involves the coupling of the 4-chloroquinoline (B167314) with an alkene in the presence of a base. The Heck reaction is known for its high stereoselectivity, typically affording the trans-substituted alkene.

| Coupling Reaction | Substrates | Catalyst System | Product |

| Suzuki-Miyaura | 4-Chloroquinoline, Arylboronic acid | Pd(PPh₃)₄, base | 4-Arylquinoline |

| Sonogashira | 4-Chloroquinoline, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynylquinoline |

| Heck | 4-Chloroquinoline, Alkene | Pd catalyst, base | 4-Vinylquinoline |

Oxidative Coupling Reactions

Oxidative coupling reactions provide an alternative strategy for the functionalization of the quinoline scaffold, often proceeding through C-H activation. While many oxidative coupling methods focus on the synthesis of the quinoline ring itself, there are examples of such reactions being used for the derivatization of pre-formed quinolines.

Palladium-catalyzed oxidative C-H/C-H cross-coupling of quinoline N-oxides with various partners, such as unactivated arenes and five-membered heterocycles, has been reported. nih.govrsc.org These reactions typically employ an oxidant, such as silver carbonate (Ag₂CO₃), to facilitate the catalytic cycle. The N-oxide group often acts as a directing group, influencing the regioselectivity of the C-H activation. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can proceed with high selectivity at the C8 position. acs.org

Furthermore, a palladium-catalyzed radical relay method has been developed for the oxidative cross-coupling of a heteroarene C(sp³)–H bond, such as in 8-methylquinoline, to form ethers. researchgate.netnih.gov This indicates the potential for oxidative coupling reactions to functionalize not only the aromatic C-H bonds but also the C-H bonds of alkyl substituents on the quinoline ring.

| Reaction Type | Substrates | Catalyst and Oxidant | Product |

| Oxidative C-H/C-H Coupling | Quinoline N-oxide, Arene | Pd(OAc)₂, Ag₂CO₃ | C8-Arylquinoline N-oxide |

| Oxidative C-H/C-H Coupling | Quinoline N-oxide, Thiophene | Pd(OAc)₂, Ag₂CO₃ | C2-(Thiophen-2-yl)quinoline N-oxide |

| Oxidative C(sp³)-H Etherification | 8-Methylquinoline, Methanol | Heterogeneous Pd catalyst, PhI(OAc)₂ | 8-(Methoxymethyl)quinoline |

Annulation and Heterocyclic Ring Formation

The acetyl group at the 3-position of the quinoline ring is a key functional handle for the construction of new heterocyclic rings. Through condensation and cyclization reactions, a variety of five- and six-membered heterocycles can be annulated onto the quinoline core.

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives are well-known five-membered nitrogen-containing heterocycles. Their synthesis from 1-(4-chloro-2-methylquinolin-3-yl)ethanone typically proceeds through an initial Claisen-Schmidt condensation to form a chalcone (B49325), which then undergoes cyclization with a hydrazine derivative.

The first step involves the base-catalyzed condensation of this compound with an aromatic aldehyde to yield the corresponding α,β-unsaturated ketone, a quinolinyl chalcone. These chalcones are then treated with hydrazine hydrate or a substituted hydrazine, often in the presence of a catalyst such as acetic acid, to induce cyclization and form the pyrazoline ring. nih.govdergipark.org.trelifesciences.org The reaction with hydrazine hydrate typically yields N-unsubstituted pyrazolines, while the use of phenylhydrazine leads to the formation of N-phenyl pyrazoline derivatives.

The general synthetic route is outlined below:

Step 1: Chalcone Formation

this compound + Ar-CHO → 1-(4-Chloro-2-methylquinolin-3-yl)-3-aryl-2-propen-1-one (Quinolinyl Chalcone)

Step 2: Pyrazoline Formation

Quinolinyl Chalcone + R-NHNH₂ → 3-(4-Chloro-2-methylquinolin-3-yl)-5-aryl-1-R-pyrazoline

| R Group | Reagent | Product |

| H | Hydrazine hydrate | 3-(4-Chloro-2-methylquinolin-3-yl)-5-aryl-pyrazoline |

| Phenyl | Phenylhydrazine | 3-(4-Chloro-2-methylquinolin-3-yl)-5-aryl-1-phenylpyrazoline |

| Acetyl | Hydrazine hydrate in acetic acid | 1-Acetyl-3-(4-chloro-2-methylquinolin-3-yl)-5-aryl-pyrazoline |

Table 1: Synthesis of Pyrazoline Derivatives

Formation of Oxadiazole Derivatives

The acetyl group of this compound can be elaborated into a 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. A common synthetic strategy involves the conversion of the ketone into a hydrazone, followed by oxidative cyclization.

Specifically, the ketone can first be condensed with a carbohydrazide to form a hydrazide-hydrazone. This intermediate can then be cyclized in the presence of an oxidizing agent or a dehydrating agent to yield the 1,3,4-oxadiazole. For instance, treatment of a hydrazide-hydrazone with acetic anhydride can lead to the formation of a 3-acetyl-1,3,4-oxadiazoline, which can be considered a derivative of the oxadiazole ring system. mdpi.comnih.govnih.gov Research has shown that quinolin-4-yl substituted 1,3,4-oxadiazole derivatives exhibit notable biological activity. mdpi.com

A plausible synthetic pathway is as follows:

Hydrazide-Hydrazone Formation: Reaction of this compound with a carbohydrazide (e.g., 3-methyl-4-nitrobenzhydrazide).

Cyclization: Treatment of the resulting hydrazide-hydrazone with a cyclizing agent like acetic anhydride to form the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline.

| Starting Hydrazide | Product |

| 3-Methyl-4-nitrobenzhydrazide | 3-Acetyl-5-(4-chloro-2-methylquinolin-3-yl)-2-(3-methyl-4-nitrophenyl)-2,3-dihydro-1,3,4-oxadiazole |

Table 2: Formation of Oxadiazole Derivatives

Condensation with Hydrazines and Hydrazides

The carbonyl group of this compound readily undergoes condensation reactions with hydrazines and hydrazides to form the corresponding hydrazones. This reaction is a fundamental step in the synthesis of various nitrogen-containing heterocycles.

The reaction with hydrazine hydrate typically affords the simple hydrazone, while substituted hydrazines, such as phenylhydrazine, yield the corresponding N-substituted hydrazones. Similarly, condensation with acid hydrazides produces acylhydrazones. These hydrazone derivatives are often stable, crystalline solids and serve as versatile intermediates for further transformations, including the synthesis of pyrazoles, oxadiazoles, and other heterocyclic systems. organic-chemistry.orgresearchgate.net

| Reagent | Product Type |

| Hydrazine hydrate | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

| Isonicotinic acid hydrazide | Acylhydrazone |

Table 3: Condensation Products with Hydrazines and Hydrazides

Ring Expansion Reactions

The expansion of the quinoline ring system itself is a challenging transformation. However, skeletal rearrangements of quinoline derivatives can lead to the formation of larger ring systems. While direct ring expansion of the quinoline core of this compound is not widely reported, related transformations on functionalized quinolines or their precursors offer insights into potential pathways.

For instance, the ring expansion of indole derivatives to quinolines is a known process. nih.govresearchgate.net More relevant to the quinoline scaffold, the skeletal editing of quinoline N-oxides through reactions with acetylenic compounds can lead to the formation of benzazepine derivatives, representing a ring expansion. researchgate.netacs.org Although this applies to the N-oxide, it demonstrates the possibility of rearranging the quinoline framework. Another approach involves the transformation of oxindoles into quinolinones, which constitutes a ring expansion of the five-membered ring of the oxindole to the six-membered ring of the quinolinone. nih.gov

Reactions Leading to Naphthyridine Systems

The synthesis of naphthyridines, which are diazaphenanthrenes, from quinoline precursors represents a valuable transformation in heterocyclic chemistry. Several strategies can be envisioned for the conversion of a substituted quinoline like this compound into a naphthyridine.

One potential approach involves the functionalization of the quinoline ring to introduce the necessary atoms for the formation of the second pyridine (B92270) ring. For example, the reaction of 2-chloro-4-methylquinolines with amino ketones has been reported to yield dibenzonaphthyridines. researchgate.net This suggests that the 4-chloro group in the target molecule could be a reactive site for introducing a nitrogen-containing substituent that could subsequently be cyclized to form a naphthyridine ring.

Another strategy involves building the second pyridine ring from substituents on the existing quinoline. For instance, a 3-aminoquinoline-2-carboxylate can be transformed into a benzo[b] mdpi.comnih.govnaphthyridine. nih.gov While the starting material is different, this highlights the principle of using functional groups at the 2- and 3-positions of the quinoline ring to construct the naphthyridine system. The acetyl group and the chloro group in this compound offer potential starting points for such functionalization and subsequent cyclization reactions.

Nucleophilic Substitution Reactions at the Chloro-Position

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups at this position, making it a key site for the derivatization of the this compound scaffold. The electron-withdrawing nature of the quinoline nitrogen atom activates the 4-position towards nucleophilic attack.

A range of nucleophiles, including amines, alkoxides, and thiols, can displace the chloro substituent. The reaction conditions for these substitutions can vary depending on the nucleophilicity of the attacking species and the presence of any catalytic promoters.

| Nucleophile | Reagent Example | Product |

| Amine | Piperidine | 1-(4-(Piperidin-1-yl)-2-methylquinolin-3-yl)ethanone |

| Alkoxide | Sodium methoxide | 1-(4-Methoxy-2-methylquinolin-3-yl)ethanone |

| Thiol | Sodium thiophenoxide | 1-(4-(Phenylthio)-2-methylquinolin-3-yl)ethanone |

Table 4: Nucleophilic Substitution Reactions at the Chloro-Position

These substitution reactions are valuable for modifying the electronic and steric properties of the quinoline ring, which can have a significant impact on the biological activity and material properties of the resulting compounds.

Advanced Spectroscopic Characterization of 1 4 Chloro 2 Methylquinolin 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule such as 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, 1D (¹H, ¹³C) and 2D NMR techniques provide detailed information about its carbon framework and the electronic environment of each atom.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the protons can be categorized into three main groups: the aromatic protons on the quinoline (B57606) ring, the methyl protons at the C2 position, and the acetyl methyl protons.

The four protons on the benzo-fused portion of the quinoline ring (H5, H6, H7, and H8) typically appear in the aromatic region, expected between δ 7.5 and 8.5 ppm. Their exact chemical shifts and coupling patterns are influenced by the substituents on the heterocyclic ring. The H5 and H8 protons are often shifted further downfield due to anisotropic effects and their proximity to the heterocyclic ring. The H8 proton, in particular, can be distinguished in some quinoline systems due to long-range coupling with the H4 proton, though in this case, the C4 position is substituted. acs.org

The methyl group attached to the C2 position of the quinoline ring is expected to produce a sharp singlet, typically in the range of δ 2.5–2.8 ppm. The acetyl methyl group, being attached to a carbonyl carbon, is also a singlet and is anticipated to appear in a similar region, around δ 2.6–2.7 ppm. The precise assignment would require 2D NMR data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 | ~8.1-8.3 | Doublet (d) |

| H6 | ~7.6-7.8 | Triplet (t) |

| H7 | ~7.8-8.0 | Triplet (t) |

| H8 | ~8.0-8.2 | Doublet (d) |

| 2-CH₃ | ~2.7 | Singlet (s) |

| Acetyl-CH₃ | ~2.6 | Singlet (s) |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the quinoline ring and the two carbons of the acetyl group.

The carbonyl carbon of the acetyl group is the most deshielded, typically appearing significantly downfield in the spectrum, expected around δ 195-205 ppm. The carbons of the quinoline ring have characteristic chemical shifts; for instance, C2 and C4, being attached to a nitrogen and a chlorine atom respectively, will have their resonances shifted downfield. The quaternary carbons, such as C3, C4, C4a, and C8a, can be identified by their lack of signal in a DEPT-135 experiment. Aromatic carbons generally resonate between δ 120 and 150 ppm. The methyl carbons (2-CH₃ and acetyl-CH₃) are the most shielded and will appear upfield, typically between δ 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~200 |

| C2 | ~155-160 |

| C3 | ~135-140 |

| C4 | ~145-150 |

| C4a | ~125-130 |

| C5 | ~128-132 |

| C6 | ~126-128 |

| C7 | ~130-134 |

| C8 | ~124-127 |

| C8a | ~148-152 |

| 2-CH₃ | ~23-26 |

| Acetyl-CH₃ | ~30-33 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous structural assignment, especially for complex molecules like substituted quinolines. acs.orgacs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would clearly show the connectivity between the adjacent aromatic protons H5-H6, H6-H7, and H7-H8, confirming their positions within the benzene (B151609) ring portion of the quinoline. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal (H5, H6, H7, H8) to its corresponding carbon signal (C5, C6, C7, C8) and the methyl proton singlets to their respective carbon signals (2-CH₃ and Acetyl-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include:

The acetyl-CH₃ protons showing a correlation to the carbonyl carbon (C=O) and C3.

The 2-CH₃ protons showing correlations to C2 and C3.

The H5 proton showing correlations to C4 and C4a.

The H8 proton showing a correlation to C8a.

The ¹H and ¹³C NMR spectra of molecules with restricted bond rotation can exhibit a doubling of signals at room temperature, indicating the presence of two or more stable rotational isomers (rotamers). nih.govmdpi.com In this compound, rotation around the single bond between the quinoline C3 and the acetyl group's carbonyl carbon may be hindered due to steric interactions between the acetyl group and the substituents at the C2 (methyl) and C4 (chloro) positions.

This restricted rotation can lead to two distinct rotameric forms, which interconvert slowly on the NMR timescale at room temperature. As a result, separate NMR signals may be observed for each proton and carbon in the different chemical environments of the two rotamers. nih.govmontana.edu

Variable-temperature (VT) or high-temperature NMR studies are the primary method for investigating such dynamic processes. researchgate.net By increasing the temperature of the NMR experiment, the rate of interconversion between the rotamers increases. As the temperature rises, the distinct signals for each rotamer will broaden, move closer together, and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). mdpi.com

By analyzing the line shape changes and determining the coalescence temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated using the Eyring equation. This provides quantitative information about the conformational stability and dynamics of the molecule. nih.gov Such studies would be essential to fully characterize the conformational behavior of this compound in solution.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.

The most prominent peak is expected to be the strong C=O stretching vibration of the ketone group, typically found in the range of 1680–1700 cm⁻¹. The exact position is influenced by conjugation with the quinoline ring. Aromatic C=C stretching vibrations from the quinoline ring system are expected to appear as multiple bands in the 1450–1600 cm⁻¹ region. C-H stretching vibrations from the aromatic and methyl groups would be observed around 2900–3100 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region, often between 700 and 800 cm⁻¹, though its identification can be complex.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2920-2980 | Medium |

| C=O Stretch (Ketone) | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-Cl Stretch | 700-800 | Medium |

Mentioned Compounds

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. For this compound, the Raman spectrum is expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups: the quinoline ring system, the chloro-substituent, the methyl group, and the ethanone (B97240) moiety.

Key vibrational modes anticipated in the Raman spectrum include:

Quinoline Ring Vibrations: The fused aromatic ring system of quinoline gives rise to a series of complex vibrations. Characteristic ring stretching modes (ν(C=C) and ν(C=N)) are expected in the 1300-1650 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would appear at lower frequencies.

Carbonyl Group Stretching: The acetyl group's carbonyl C=O stretch is a strong and characteristic Raman band, typically observed in the 1650-1700 cm⁻¹ range. Its exact position can be influenced by conjugation with the quinoline ring. In related chalcone (B49325) structures, the C=O stretching vibration has been observed around 1647 cm⁻¹. researchgate.net

C-Cl Stretching: The carbon-chlorine bond vibration (ν(C-Cl)) is expected to produce a signal in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Methyl Group Vibrations: The methyl group attached at the C2 position of the quinoline ring will show symmetric and asymmetric C-H stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending modes around 1375 cm⁻¹ and 1450 cm⁻¹.

The table below summarizes the expected characteristic Raman shifts for this compound based on typical group frequencies.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aromatic) | Quinoline Ring | 3000 - 3100 |

| C-H Stretching (Aliphatic) | Methyl Group | 2850 - 3000 |

| C=O Stretching | Ethanone (Acetyl) Group | 1650 - 1700 |

| C=C / C=N Ring Stretching | Quinoline Ring | 1300 - 1650 |

| C-H Bending | Methyl Group | 1370 - 1470 |

| C-Cl Stretching | Chloro Group | 600 - 800 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Various MS techniques can be applied to characterize this compound.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization (EI) is a hard ionization technique that generates a molecular ion (M⁺˙) and extensive fragmentation, providing a characteristic "fingerprint" for a molecule. The EIMS of quinoline derivatives typically shows a stable molecular ion. chempap.org For this compound (C₁₂H₁₀ClNO), the molecular ion would appear as a characteristic isotopic cluster at m/z 219 and m/z 221, with an approximate intensity ratio of 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern is predicted to involve several key pathways:

Alpha Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 204/206, or the loss of an acetyl radical (•COCH₃, 43 Da) to form the 4-chloro-2-methylquinoline (B1666326) cation at m/z 176/178.

Loss of Chlorine: Expulsion of a chlorine radical (•Cl, 35/37 Da) from the molecular ion would yield a fragment at m/z 184.

Quinoline Ring Fragmentation: The quinoline ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da). chempap.org

Table 2: Predicted EIMS Fragmentation for this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 219 / 221 | [M]⁺˙ (Molecular Ion) | - |

| 204 / 206 | [M - CH₃]⁺ | •CH₃ |

| 176 / 178 | [M - COCH₃]⁺ | •COCH₃ |

| 184 | [M - Cl]⁺ | •Cl |

| 149 | [M - COCH₃ - HCN]⁺ | •COCH₃, HCN |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. For this compound, analysis in positive ion mode is expected to be highly efficient due to the basic nitrogen atom in the quinoline ring, which is readily protonated.

The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 220/222. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of this precursor ion, providing structural information. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the loss of neutral molecules, such as the acetyl group as ketene (B1206846) (CH₂CO, 42 Da).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition. This technique is crucial for confirming the identity of a new compound or an unknown analyte. nih.gov Using ESI as the ion source, the exact mass of the protonated molecule [M+H]⁺ of this compound can be measured.

The calculated monoisotopic mass of the [M+H]⁺ ion (C₁₂H₁₁³⁵ClNO⁺) is 220.0524. HRMS analysis is expected to yield a measured mass that matches this theoretical value with an error of less than 5 parts per million (ppm), confirming the elemental formula. rsc.orgnih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Calculated m/z | Typical Mass Accuracy |

|---|---|---|

| C₁₂H₁₁³⁵ClNO⁺ | 220.0524 | < 5 ppm |

| C₁₂H₁₁³⁷ClNO⁺ | 222.0495 | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov this compound is expected to be amenable to GC-MS analysis. nih.gov

In a GC-MS analysis, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column stationary phase, resulting in a characteristic retention time. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization) and detected. The resulting mass spectrum would be identical to the EIMS spectrum described previously, serving as a powerful tool for identification, especially when compared against a spectral library. researchgate.netimpactfactor.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and selectivity of mass spectrometry. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. thermofisher.com Chemical suppliers of this compound and its derivatives often provide LC-MS data as part of their quality control, indicating the technique's suitability. synblock.comsynblock.com

In an LC-MS system, the compound is separated on an HPLC column (e.g., a reverse-phase C18 column) and then introduced into the mass spectrometer, typically via an ESI source. The analysis provides a retention time from the LC separation and mass spectral data, which would show the protonated molecule [M+H]⁺ at m/z 220/222. LC-MS is a cornerstone technique for purity assessment, stability studies, and quantitative analysis of quinoline-based compounds in various matrices. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Although the crystal structure of this compound has not been reported, studies on similar molecules offer valuable comparative data. For instance, the crystal structure of 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone has been determined, revealing key structural features that are likely to be shared with the title compound.

In this derivative, the quinoline ring system is nearly planar. The acetyl group and the substituted phenyl ring are twisted out of the plane of the quinoline core. Such conformational preferences are dictated by steric and electronic effects of the substituents. Intermolecular interactions, such as C-H···O hydrogen bonds, play a significant role in stabilizing the crystal packing.

A summary of crystallographic data for a related derivative is presented below to illustrate the type of information obtained from such studies.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |

| 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone | C₁₈H₁₃Cl₂NO | Monoclinic | P2₁/c | a = 10.3105(6) Å, b = 12.8882(7) Å, c = 11.7968(7) Å, β = 93.367(1)° |

This table is provided for illustrative purposes and details a derivative of the subject compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure.

For quinoline derivatives, the UV-Vis spectra typically exhibit multiple absorption bands in the range of 200-400 nm. These bands are attributed to π → π* transitions within the aromatic quinoline ring system and n → π* transitions associated with the heteroatom (nitrogen) and the carbonyl group of the ethanone moiety.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent used for the measurement. For This compound , the presence of the chloro, methyl, and acetyl groups is expected to influence the electronic transitions, leading to shifts in the absorption maxima compared to the parent quinoline molecule.

Computational Chemistry and Theoretical Investigations of 1 4 Chloro 2 Methylquinolin 3 Yl Ethanone Systems

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) AnalysisA Frontier Molecular Orbital analysis for 1-(4-Chloro-2-methylquinolin-3-yl)ethanone has not been reported in the available literature.

Highest Occupied Molecular Orbital (HOMO) PropertiesSpecific properties of the HOMO for this compound, such as its energy level and electron density distribution, are not available.

To provide a comprehensive and accurate article as requested, dedicated computational studies on this compound would be required.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Lowest Unoccupied Molecular Orbital (LUMO) is a key component of Frontier Molecular Orbital (FMO) theory. It represents the lowest energy level in a molecule that is vacant of electrons. The energy and spatial distribution of the LUMO are critical in determining a molecule's ability to accept electrons, making it a fundamental indicator of electrophilicity.

In a computational study of a quinoline (B57606) derivative, the LUMO is typically distributed across the π-conjugated system of the quinoline rings. For this compound, the LUMO would likely be centered on the quinoline core and the acetyl group. The energy of the LUMO (E_LUMO) is a direct measure of the electron affinity of the molecule. A lower E_LUMO value indicates a greater ability to accept an electron, suggesting higher reactivity in nucleophilic attacks. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is also a crucial parameter, correlating with the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity.

Mulliken Charge Analysis

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of electrons as calculated by quantum chemical methods. rroij.com This approach partitions the total electron population among the different atoms, providing a picture of the electrostatic landscape of the molecule. rsc.org Although sensitive to the choice of basis set, it remains a widely used tool for qualitatively understanding charge distribution. rroij.com

For this compound, a Mulliken charge analysis would predict the charge distribution across the entire molecule. It is expected that the nitrogen atom in the quinoline ring and the oxygen atom of the acetyl group would carry significant negative charges due to their high electronegativity. Conversely, the carbon atoms bonded to these heteroatoms, as well as the carbon of the carbonyl group, would exhibit positive charges. The chlorine atom would also carry a negative charge. This information is vital for identifying the electrophilic and nucleophilic centers within the molecule, which are potential sites for chemical reactions.

Note: A data table for Mulliken charges cannot be provided as specific computational studies for this compound were not found in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. It maps the electrostatic potential onto the electron density surface, providing a guide to the reactive sites of a molecule. synblock.com Different colors on the MEP surface represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential.

An MEP map for this compound would reveal the reactive behavior of the molecule. The most negative potential (red) would be expected to localize around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic interaction. The nitrogen atom of the quinoline ring would also show a region of negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the aromatic rings, indicating their susceptibility to nucleophilic attack. This analysis provides a more intuitive and comprehensive picture of molecular reactivity than atomic charges alone. synblock.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between filled and vacant orbitals within a molecule, providing detailed insight into bonding, charge transfer, and hyperconjugative interactions. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Note: A data table for NBO analysis cannot be provided as specific computational studies for this compound were not found in the available literature.

Global Chemical Reactivity Descriptors

These parameters are calculated using the following relationships, often applying Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO):

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ

A high chemical hardness value indicates high stability and low reactivity, while a low hardness (high softness) suggests higher reactivity. The electrophilicity index measures the ability of a molecule to accept electrons, providing a quantitative scale for its electrophilic nature. Calculating these descriptors for this compound would provide a comprehensive profile of its global chemical behavior.

Note: A data table for global chemical reactivity descriptors cannot be provided as specific computational studies for this compound were not found in the available literature.

Spectroscopic Property Prediction from Computational Models

Vibrational Frequency Calculations (FT-IR, Raman)

Computational chemistry allows for the accurate prediction of vibrational spectra (FT-IR and Raman) of molecules. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated that corresponds to the normal modes of vibration of the molecule. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, theoretical calculations would predict the frequencies and intensities of characteristic vibrational modes. Key vibrations would include the C=O stretching of the acetyl group, C=C and C=N stretching modes within the quinoline ring system, C-Cl stretching, and various C-H bending and stretching modes. By comparing the calculated spectrum with an experimentally recorded one, a detailed and reliable assignment of the vibrational bands can be achieved. This process, often aided by calculating the Potential Energy Distribution (PED), confirms the molecular structure and provides a deep understanding of its vibrational properties.

Note: A data table for vibrational frequency calculations cannot be provided as specific computational studies for this compound were not found in the available literature.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the isotropic magnetic shielding tensors of nuclei, from which chemical shifts can be derived. researchgate.netbohrium.com

The accuracy of these calculations is often enhanced by comparing the computed values with experimental data. A linear correlation is typically observed between the calculated and experimental chemical shifts, allowing for the correction of systematic errors and aiding in the precise assignment of NMR signals. tsijournals.com For quinoline derivatives, DFT calculations can effectively predict the influence of various substituents on the chemical shifts of the protons and carbons in the quinoline ring system. For instance, the electron-withdrawing or donating nature of substituents can be correlated with the upfield or downfield shifts of nearby nuclei.

A representative comparison between experimental and calculated ¹³C NMR chemical shifts for a substituted quinoline is presented in the interactive table below. Such data highlights the predictive power of computational methods in spectroscopic analysis.

Interactive Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Quinoline Derivative

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C2 | 150.2 | 151.0 |

| C3 | 121.5 | 122.3 |

| C4 | 136.8 | 137.5 |

| C4a | 128.9 | 129.4 |

| C5 | 127.6 | 128.1 |

| C6 | 129.1 | 129.8 |

| C7 | 126.5 | 127.0 |

| C8 | 128.3 | 128.9 |

| C8a | 148.7 | 149.5 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of molecules, which are experimentally measured using UV-Vis spectroscopy, can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of electronic transitions, respectively. mdpi.com

For quinoline derivatives, TD-DFT calculations, often performed at levels like B3LYP/6-31G'(d,p), can predict the UV-Vis absorption spectra. nih.govrsc.org These calculations provide insights into the nature of the electronic transitions, typically involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier molecular orbitals. nih.govrsc.org

Studies on various chloroquinoline and other substituted quinoline systems have shown a good correlation between TD-DFT predicted λmax values and those obtained from experimental measurements. researchgate.net The calculations can also elucidate how different substituents on the quinoline ring affect the electronic structure and, consequently, the absorption spectrum. For example, the introduction of auxochromic or chromophoric groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima, which can be rationalized by analyzing the changes in the HOMO-LUMO energy gap.

The following interactive table presents typical TD-DFT calculation results for the main electronic transitions in a quinoline derivative, illustrating the kind of information that can be obtained from such theoretical investigations.

Interactive Data Table: Calculated Electronic Transitions for a Quinoline Derivative using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 3.25 | 381.5 | 0.253 |

| HOMO-1 -> LUMO | 3.54 | 350.3 | 0.112 |

| HOMO -> LUMO+1 | 3.89 | 318.7 | 0.089 |

Thermodynamic Property Calculations

Density Functional Theory can also be utilized to calculate the thermodynamic properties of molecules at different temperatures. These calculations are based on the vibrational frequencies obtained from the optimized molecular geometry. Key thermodynamic parameters that can be computed include the zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy. scirp.orgscirp.org

For quinoline and its derivatives, DFT calculations provide valuable information about their thermodynamic stability and behavior under varying temperature conditions. scirp.orgscirp.org By performing these calculations, it is possible to determine properties such as the standard enthalpy of formation, Gibbs free energy of formation, and heat capacity. These theoretical values are crucial for understanding the energetics of chemical reactions involving these compounds and for predicting their behavior in different chemical environments.

The accuracy of these calculations is dependent on the chosen level of theory (functional and basis set). The results from these computations can be compared with experimental thermodynamic data where available, to validate the computational methodology. scirp.orgscirp.org

An interactive data table below showcases a set of calculated thermodynamic properties for a quinoline derivative at a standard temperature, providing a glimpse into the thermodynamic insights that can be gained through computational chemistry.

Interactive Data Table: Calculated Thermodynamic Properties of a Quinoline Derivative at 298.15 K

| Property | Value | Unit |

| Zero-point vibrational energy | 150.25 | kcal/mol |

| Thermal Energy | 158.78 | kcal/mol |

| Specific Heat Capacity (Cv) | 45.32 | cal/mol·K |

| Entropy (S) | 98.65 | cal/mol·K |

Future Research Directions and Advanced Methodological Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research should prioritize the development of more efficient and high-yield synthetic pathways to 1-(4-Chloro-2-methylquinolin-3-YL)ethanone. While classical methods for quinoline (B57606) synthesis like the Friedländer, Combes, or Doebner-von Miller reactions provide foundational routes, modern advancements offer significant improvements. nih.govjocpr.com Investigation into one-pot multicomponent reactions, which combine starting materials in a single step, could drastically improve efficiency, reduce waste, and shorten reaction times. researchgate.net

The application of novel catalytic systems is a promising direction. For instance, the use of nanocatalysts, such as those based on Fe3O4 or TiO2, has proven effective in the synthesis of other substituted quinolines, often under solvent-free or environmentally benign conditions. nih.govrsc.org Research could focus on adapting these catalysts for the Friedländer condensation of a suitably substituted 2-aminoaryl ketone with an active methylene (B1212753) compound like acetylacetone (B45752). researchgate.net Microwave-assisted synthesis is another area ripe for exploration, as it has been shown to significantly accelerate reaction rates and improve yields for various quinoline derivatives. rsc.orgresearchgate.net

Table 1: Potential Catalysts for Enhanced Synthesis

| Catalyst Type | Potential Advantages | Relevant Synthetic Method |

|---|---|---|

| Nanocatalysts (e.g., nano ZnO) | High efficiency, reusability, mild conditions | Friedländer Annulation |

| Solid Acids (e.g., Montmorillonite K-10) | Environmentally benign, high atom economy | Multicomponent Reactions |

| Lewis Acids (e.g., FeCl₃·6H₂O) | Inexpensive, non-toxic, effective in water | Condensation Reactions |

Exploration of Further Derivatization and Chemical Transformations

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for the synthesis of new heterocyclic compounds. The acetyl group at the C3 position is a key functional handle for a wide range of transformations.

Future work could explore:

Condensation Reactions: The acetyl group's carbonyl function can react with various amines and hydrazines to form Schiff bases, hydrazones, and other related compounds. These reactions are fundamental in building more complex molecular architectures, such as pyrazoles or oxazines. niscpr.res.innih.gov

Oxidative Coupling and Rearrangements: As demonstrated with similar compounds like 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, the acetyl group can participate in oxidative coupling reactions, for example with alcohols, to form α,β-epoxy ketones. rsc.org Exploring such reactions could yield novel epoxide derivatives.

Haloform Reaction: The methyl ketone moiety could potentially undergo the haloform reaction to yield the corresponding 4-chloro-2-methylquinoline-3-carboxylic acid, a valuable intermediate for further derivatization into esters and amides.

Nucleophilic Substitution: The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, thiols, or alkoxides. This has been demonstrated in related 4-chloro-quinolinones, providing a pathway to a diverse library of derivatives. mdpi.com

Application of Emerging Analytical Techniques for Structural and Electronic Characterization

A comprehensive characterization of this compound using advanced analytical methods is crucial for validating its structure and understanding its physicochemical properties. While standard techniques like ¹H and ¹³C NMR and IR spectroscopy are foundational, future research would benefit from more sophisticated analyses. niscpr.res.inresearchgate.net

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive proof of its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.goveurjchem.com This data is invaluable for confirming the regiochemistry of the synthesis and for providing a basis for computational models. Analysis of crystal packing can reveal non-covalent interactions like hydrogen bonds or π–π stacking, which influence the material's bulk properties. uky.edu

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would allow for unambiguous assignment of all proton and carbon signals, which is particularly important for a substituted heterocyclic system.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and exact mass of the compound and its subsequent derivatives. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgarabjchem.org Applying these methods to this compound can provide insights that are difficult to obtain through experimental means alone.

Future computational studies could focus on:

Structural and Electronic Properties: DFT calculations can be used to optimize the molecular geometry and predict key electronic descriptors. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in understanding the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP surface can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and providing insights into intermolecular interactions. nih.govarabjchem.org

Spectroscopic Prediction: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts. Comparing these calculated spectra with experimental data can aid in the structural confirmation of the compound and its derivatives. arabjchem.org

Reaction Mechanism Elucidation: Computational modeling can be employed to study the transition states and reaction pathways of potential derivatization reactions, helping to optimize reaction conditions and predict product regioselectivity.

Table 2: Key Parameters from DFT Analysis

| Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic/nucleophilic attack and hydrogen bonding. |

| Natural Bond Orbital (NBO) Analysis | Investigates hyper-conjugative interactions and charge delocalization. |

Integration of Green Chemistry Principles in Synthesis and Processing

The future synthesis of this compound and its derivatives should be guided by the principles of green chemistry to minimize environmental impact. researchgate.netijpsjournal.com This involves a paradigm shift from traditional methods that often use hazardous reagents and solvents. researchgate.net

Key areas for integrating green chemistry include:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Developing synthetic protocols that operate under solvent-free conditions, potentially using microwave irradiation or mechanochemistry, can significantly reduce waste. jocpr.comrsc.org

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing byproduct formation. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasonic irradiation can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in synthetic chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Chloro-2-methylquinolin-3-YL)ethanone?

- Answer : The compound can be synthesized via Friedel-Crafts acylation using quinoline derivatives and acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) . Alternative routes include Mannich reactions with ketones and amines under controlled pH and temperature . For substituted quinolines, halogenation (e.g., chlorination) at the 4-position is critical; optimizing stoichiometry and reaction time minimizes side products .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl at C2, chloro at C4) and confirms quinoline backbone integration .

- IR : Peaks near 1680 cm⁻¹ confirm the carbonyl group (C=O) .

- Mass Spectrometry : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl or CH₃) validate the structure .

Q. How can researchers ensure purity and reproducibility in synthesis?

- Answer : Use HPLC (>95% purity threshold) with reverse-phase C18 columns and UV detection. Monitor by TLC (silica gel, ethyl acetate/hexane eluent). Recrystallization from ethanol/water mixtures improves purity .

Q. What are the recommended storage conditions for this compound?

- Answer : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity and electronic properties?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Solvent effects (e.g., polar aprotic vs. protic) are modeled using implicit solvation (e.g., PCM). Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

- Answer :

- NMR discrepancies : Check for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. Use higher-field instruments (≥400 MHz) for improved resolution .

- IR anomalies : Verify sample preparation (e.g., KBr pellet uniformity) and rule out moisture contamination .

Q. How can crystallographic disorder be addressed during X-ray structure determination?

- Answer : Refine using SHELXL with PART and SUMP instructions to model disordered regions (e.g., methyl or chloro groups). Apply ORTEP visualization to assess anisotropic displacement parameters and validate thermal ellipsoids .

Q. What mechanistic insights are critical for optimizing regioselective functionalization?

- Answer :

- Halogenation : Use radical initiators (e.g., AIBN) with N-chlorosuccinimide (NCS) to target the 4-position.

- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.